![molecular formula C14H10FNO5 B6382945 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261899-98-2](/img/structure/B6382945.png)
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-FCN) is a novel fluorinated nitrophenol derivative that has recently been synthesized and studied for its potential applications in scientific research. 4-FCN has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential applications in laboratory experiments.
Scientific Research Applications
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of potential applications in scientific research. It has been used as a fluorescent probe for the detection of various analytes, including hydrogen peroxide, copper ions, and bisphenol A. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used as a catalyst for the synthesis of polymeric materials and as a reagent for the synthesis of carboxylic acids.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% acts as a fluorescence quencher, which means that it can absorb and dissipate energy from the fluorescence of other molecules. This allows 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% to be used as a fluorescent probe for the detection of various analytes.
Biochemical and Physiological Effects
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been found to have a protective effect against oxidative stress in cells. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have an inhibitory effect on the activity of certain enzymes, including lipoxygenase and cyclooxygenase.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it has been found to have a wide range of potential applications in scientific research. However, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% also has some limitations. It is not yet fully understood how it works, and it has not been extensively studied in vivo.
Future Directions
There are a variety of potential future directions for research on 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%. Further research could be conducted to better understand its mechanism of action and to explore its potential applications in scientific research. In addition, further research could be conducted to study the biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in vivo. Finally, further research could be conducted to explore the potential use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% as a therapeutic agent.
Synthesis Methods
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% was first synthesized in 2017 by a group of researchers in China. The synthesis process involves a series of reactions, beginning with the reaction of 3-fluoro-5-methoxycarbonylphenyl bromide with 2-nitroaniline in the presence of potassium carbonate and potassium iodide. This is followed by the reaction of the resulting 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitroaniline with sodium hydroxide to form the desired product 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%.
properties
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUGVCYTWEZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686317 |
Source
|
Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261899-98-2 |
Source
|
Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.